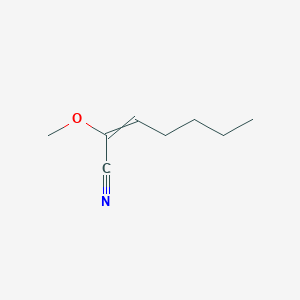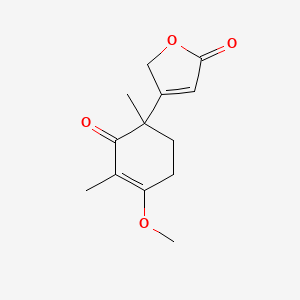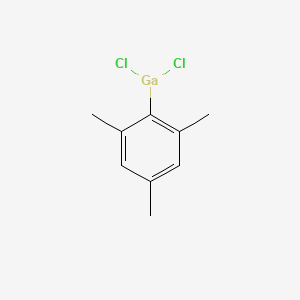
3,3-Dimethylbut-1-yn-1-ol;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylbut-1-yn-1-ol is an organic compound with the molecular formula C6H10O. It is also known as tert-butylacetylene. Methanesulfonic acid, on the other hand, is a strong organic acid with the formula CH4O3S. These compounds are often used in various chemical reactions and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethylbut-1-yn-1-ol can be synthesized through the reaction of 3,3-dimethyl-1-butyne with methanesulfonyl chloride and triethanolamine to produce its mesylate. The mesylate is then displaced to make thiolacetate .
Industrial Production Methods
Industrial production methods for 3,3-Dimethylbut-1-yn-1-ol typically involve the use of large-scale organic synthesis techniques. Methanesulfonic acid is produced industrially by the oxidation of methyl mercaptan or dimethyl sulfide with oxygen or nitrogen dioxide.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylbut-1-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,3-Dimethylbut-1-yn-1-ol and methanesulfonic acid have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and in the preparation of pharmaceuticals.
Biology: Used in the synthesis of biologically active compounds.
Medicine: Used in the development of drugs and therapeutic agents.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,3-Dimethylbut-1-yn-1-ol involves its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in the molecule, which interact with reagents and catalysts to form new products. Methanesulfonic acid acts as a strong acid and can protonate various substrates, facilitating their transformation into desired products .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-butene: Similar in structure but differs in the presence of a double bond instead of a triple bond.
tert-Butylacetylene: Another name for 3,3-Dimethylbut-1-yn-1-ol.
Methanesulfonyl chloride: A derivative of methanesulfonic acid used in various chemical reactions
Uniqueness
3,3-Dimethylbut-1-yn-1-ol is unique due to its triple bond and the presence of a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Methanesulfonic acid is unique due to its strong acidity and ability to act as a catalyst in various chemical processes.
Properties
CAS No. |
105639-61-0 |
|---|---|
Molecular Formula |
C7H14O4S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
3,3-dimethylbut-1-yn-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C6H10O.CH4O3S/c1-6(2,3)4-5-7;1-5(2,3)4/h7H,1-3H3;1H3,(H,2,3,4) |
InChI Key |
IAESPIWTBJUKCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CO.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![{[(2-Chloroethenyl)oxy]methyl}benzene](/img/structure/B14328544.png)
![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)

![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)

![7,9-Dithiabicyclo[4.3.1]deca-2,4-diene](/img/structure/B14328589.png)
![Formamide, N-[2-(phenylamino)ethyl]-](/img/structure/B14328596.png)


